
(E)-3-(4-(styrylsulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals due to its ability to bind to various receptors in the body . The styrylsulfonyl group attached to the piperazine ring could potentially enhance the compound’s biological activity .
Molecular Structure Analysis
The compound contains a piperazine ring, which is a saturated cyclic compound with nitrogen atoms. It also has a styrylsulfonyl group attached to the piperazine ring .Chemical Reactions Analysis
Piperazine derivatives are known to undergo various chemical reactions, including alkylation, acylation, and sulfonation . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Piperazine derivatives generally have good solubility in water due to the presence of the polar nitrogen atoms .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research on compounds structurally related to (E)-3-(4-(styrylsulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline has shown promising antibacterial activity. A study described the synthesis of a series of tetracyclic quinolone antibacterials, highlighting compounds with potent activity against both Gram-positive and Gram-negative bacteria. The structural modifications in these compounds, such as the replacement of the piperazinyl nitrogen atom by different groups, have shown to influence their antibacterial efficacy significantly (Taguchi et al., 1992; Jinbo et al., 1993).
Antimicrobial and Anticancer Properties
Further exploration into the chemical family of (E)-3-(4-(styrylsulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline has led to the discovery of compounds with notable antimicrobial activities. Novel sulfone-linked bis heterocycles have demonstrated pronounced activity, suggesting potential in combating microbial infections (Padmavathi et al., 2008). Additionally, derivatives synthesized from this chemical structure have shown significant antiproliferative effects against human cancer cell lines, indicating a promising avenue for anticancer agent development (Mallesha et al., 2012).
Antituberculosis and Anticancer Activities
Novel fluoroquinolones derived from this chemical backbone, designed and synthesized with specific modifications, have exhibited in vivo activity against Mycobacterium tuberculosis, showcasing potential for tuberculosis treatment. The structural adjustments, such as substituents at the piperazine 4th position, have been crucial in enhancing their therapeutic profiles (Shindikar & Viswanathan, 2005). Moreover, the design of 4-aminoquinoline derivatives using a hybrid pharmacophore approach has led to compounds with heightened anticancer activities, highlighting the versatility of this chemical framework in addressing various malignancies (Solomon et al., 2019).
Serotonin Receptor Ligands
The structural adaptability of compounds within the (E)-3-(4-(styrylsulfonyl)piperazin-1-yl)-5,6,7,8-tetrahydrocinnoline framework has also been explored for potential neurological applications. Certain piperazinyl derivatives have been identified with high binding affinities for the 5-HT(6) serotonin receptor, demonstrating the therapeutic potential of these compounds in neurological disorders and contributing to the understanding of serotonin receptor modulation (Park et al., 2011).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-5,6,7,8-tetrahydrocinnoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c25-27(26,15-10-17-6-2-1-3-7-17)24-13-11-23(12-14-24)20-16-18-8-4-5-9-19(18)21-22-20/h1-3,6-7,10,15-16H,4-5,8-9,11-14H2/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZDMOZOSMESIK-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)butanamide](/img/structure/B2965498.png)
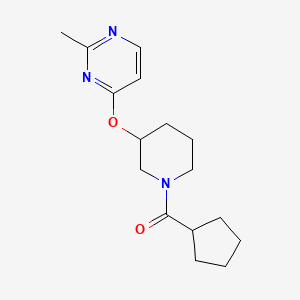
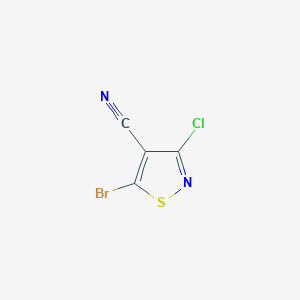

![Methyl {[6-{[(4-cyanophenyl)sulfonyl]amino}-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2965504.png)
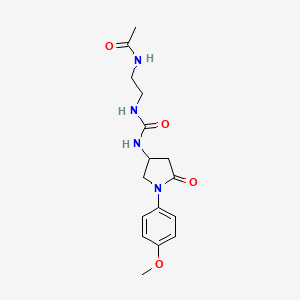
![3-[[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]pyridine-2-carbonitrile](/img/structure/B2965506.png)
![(Z)-methyl 2-(6-fluoro-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2965507.png)
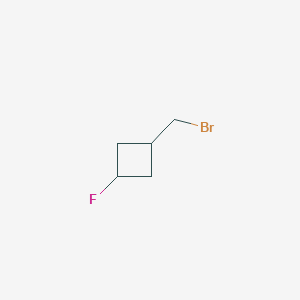
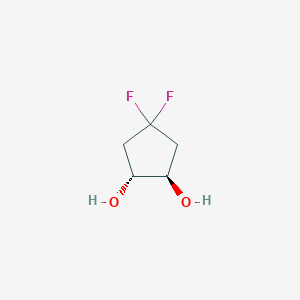
![N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide](/img/structure/B2965511.png)
![Methyl 2-[1-(5,6-dichloropyridine-3-carbonyl)piperidin-4-yl]acetate](/img/structure/B2965512.png)
![4-bromo-1-{[1-(3-bromobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2965513.png)
![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B2965515.png)